Nickel dichromate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

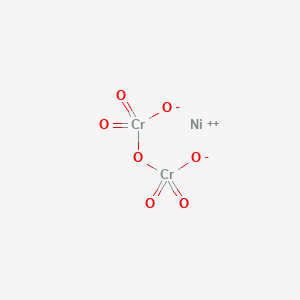

Nickel dichromate is a useful research compound. Its molecular formula is Cr2NiO7 and its molecular weight is 274.68 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Nickel dichromate is widely recognized for its role as a corrosion inhibitor, particularly in metal protection. The compound's effectiveness stems from its ability to form a protective layer on metal surfaces, thereby reducing the rate of corrosion.

Case Study: Corrosion Resistance in Nickel Alloys

A study investigated the impact of chromate ions on the corrosion resistance of nickel in sulfate solutions. It was found that the presence of chromate significantly improved the pitting potential of nickel, enhancing its resistance to localized corrosion. The effectiveness of various inorganic anions was also evaluated, demonstrating that chromate ions outperformed alternatives like molybdate and nitrite ions in inhibiting corrosion processes .

| Inhibitor | Pitting Potential Shift (V) |

|---|---|

| Chromate | +0.67 |

| Molybdate | +0.37 |

| Nitrite | +0.15 |

Electrochemical Applications

This compound is utilized in electrochemical applications, particularly in electrodialysis processes for heavy metal removal from wastewater.

Case Study: Electrodialysis for Heavy Metal Removal

Research focused on using electrodialysis to remove chromium (VI) and nickel (II) ions from industrial wastewater. The study highlighted the efficiency of this compound in facilitating ion removal under varying conditions of voltage, pH, and electrolyte concentration. The results indicated high removal efficiencies, making it a viable option for treating contaminated water .

| Parameter | Optimal Value |

|---|---|

| Voltage | 30 V |

| pH | 2 |

| Removal Efficiency (%) | 85% |

Synthesis of Nanoparticles

This compound is also employed in the synthesis of nickel nanoparticles, which have applications in catalysis and environmental remediation.

Case Study: Green Synthesis of Nickel Nanoparticles

A study demonstrated the ultrasonic green synthesis of nickel nanoparticles using this compound as a precursor. The synthesized nanoparticles exhibited significant catalytic activity for the reduction of chromium (VI) ions, showcasing their potential application in environmental cleanup efforts .

| Nanoparticle Size (nm) | Catalytic Activity (%) |

|---|---|

| 10 | 90 |

| 20 | 75 |

Dermatological Applications

In dermatology, this compound has been studied for its potential allergenic properties. Clinical patch testing has shown that exposure to nickel compounds can lead to allergic reactions, making it relevant in allergy testing and treatment protocols.

Case Study: Contact Sensitization

A clinical study assessed contact sensitivity to nickel and chromium salts using the local lymph node assay (LLNA). Results indicated that this compound was a significant allergen, underscoring the need for caution in its handling and application in consumer products .

Eigenschaften

CAS-Nummer |

15586-38-6 |

|---|---|

Molekularformel |

Cr2NiO7 |

Molekulargewicht |

274.68 g/mol |

IUPAC-Name |

nickel(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/2Cr.Ni.7O/q;;+2;;;;;;2*-1 |

InChI-Schlüssel |

PLHASFSAGNOMLM-UHFFFAOYSA-N |

SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ni+2] |

Kanonische SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ni+2] |

Key on ui other cas no. |

15586-38-6 |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.